3-Methyl-1,2-oxazole-4-sulfonyl chloride 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 858489-87-9
VCID: VC4731474
InChI: InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3
SMILES: CC1=NOC=C1S(=O)(=O)Cl
Molecular Formula: C4H4ClNO3S
Molecular Weight: 181.59

3-Methyl-1,2-oxazole-4-sulfonyl chloride

CAS No.: 858489-87-9

Cat. No.: VC4731474

Molecular Formula: C4H4ClNO3S

Molecular Weight: 181.59

* For research use only. Not for human or veterinary use.

3-Methyl-1,2-oxazole-4-sulfonyl chloride - 858489-87-9

Specification

CAS No. 858489-87-9
Molecular Formula C4H4ClNO3S
Molecular Weight 181.59
IUPAC Name 3-methyl-1,2-oxazole-4-sulfonyl chloride
Standard InChI InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3
Standard InChI Key BNAOWTZDVYTZKK-UHFFFAOYSA-N
SMILES CC1=NOC=C1S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

3-Methyl-1,2-oxazole-4-sulfonyl chloride belongs to the isoxazole family, featuring a five-membered aromatic ring containing oxygen and nitrogen atoms. Its molecular formula is C4H4ClNO3S\text{C}_4\text{H}_4\text{ClNO}_3\text{S}, with a molecular weight of 181.53 g/mol . The sulfonyl chloride group (-SO2_2Cl) at position 4 and the methyl group (-CH3_3) at position 3 confer both electrophilic reactivity and steric stability (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
CAS Number858489-87-9
Molecular FormulaC4H4ClNO3S\text{C}_4\text{H}_4\text{ClNO}_3\text{S}
Molecular Weight181.53 g/mol
GHS ClassificationSkin Corr. 1B, STOT SE 3
Hazard StatementsH314 (skin corrosion), H335 (respiratory irritation)

The compound’s reactivity is dominated by the sulfonyl chloride moiety, which undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively .

Synthesis and Industrial Production

The synthesis of 3-methyl-1,2-oxazole-4-sulfonyl chloride typically involves chlorosulfonation of a pre-formed isoxazole precursor. A representative pathway, adapted from methodologies in , proceeds as follows:

  • Isoxazole Ring Formation: Cyclocondensation of β-diketones with hydroxylamine yields the 3-methyl-1,2-oxazole core.

  • Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) introduces the sulfonyl chloride group at position 4.

  • Purification: Recrystallization or chromatography isolates the final product.

Critical Reaction Conditions:

  • Temperature: 0–5°C to mitigate exothermic side reactions.

  • Solvent: Dichloromethane or chloroform for optimal solubility.

  • Yield: ~60–75% after purification .

Industrial-scale production remains limited, with suppliers such as Changzhou Hopschain Chemical Co., Ltd., offering gram-scale quantities for research .

Applications in Medicinal Chemistry

Sulfonamide Drug Development

The sulfonyl chloride group enables facile conjugation with amines, making this compound a cornerstone in sulfonamide synthesis. Notable applications include:

  • Anticancer Agents: In a 2021 study, sulfonamides derived from 3-methyl-1,2-oxazole-4-sulfonyl chloride exhibited sub-micromolar activity against the NCI-60 cancer cell line panel .

  • Enzyme Inhibitors: The compound’s electrophilic sulfur atom covalently binds to catalytic residues in proteases and kinases, enabling irreversible inhibition .

Table 2: Biological Activity of Representative Sulfonamide Derivatives

Derivative StructureTarget EnzymeIC50_{50} (nM)Source
R = BenzylamineCarbonic Anhydrase12
R = CyclopropylamineHDAC8340

Agricultural Chemistry

Sulfonamide derivatives function as herbicides and fungicides by disrupting plant amino acid biosynthesis. Field trials demonstrate efficacy against Fusarium species at 50 ppm concentrations .

Comparative Analysis with Structural Analogues

The 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride (CAS 1311318-29-2) variant, differing by an additional chlorine atom at position 5, exhibits distinct reactivity:

  • Electrophilicity: The 5-chloro derivative’s enhanced electron-withdrawing capacity accelerates nucleophilic substitution by 30% compared to the non-chlorinated analogue .

  • Biological Activity: Chlorination reduces metabolic clearance in vivo, extending half-life from 2.1 to 4.8 hours in murine models .

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, unresolved challenges include:

  • Scalability: Improving yields beyond 75% for industrial adoption.

  • Toxicology: Chronic exposure studies in mammalian systems are absent.

  • Computational Modeling: DFT studies to predict regioselectivity in sulfonamide formation.

Ongoing research aims to exploit this scaffold in covalent inhibitor design, leveraging its tunable reactivity for targeted therapies .

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